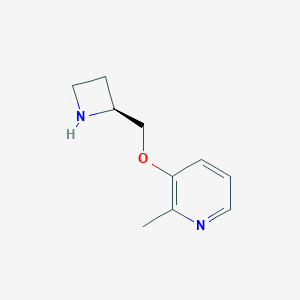

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is a chemical compound known for its unique structure and potential applications in various fields. It consists of an azetidine ring attached to a methoxy group and a methylpyridine moiety. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine typically involves the reaction of 2-methylpyridine with azetidine derivatives under specific conditions. One common method includes the use of azetidine-2-carboxylic acid, which is first converted to its corresponding azetidine-2-ylmethanol. This intermediate is then reacted with 2-methylpyridine in the presence of a base such as sodium hydride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Bromine, chlorine

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound is primarily studied for its role as a selective ligand for nAChRs, which are implicated in various neurological functions and disorders. Notably, it has been shown to exhibit high binding affinity for the α4β2 subtype of nAChRs, which is significant in the context of addiction therapies.

Binding Affinity and Selectivity

- High Affinity : Research indicates that (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine demonstrates a binding affinity (K_i) of approximately 12 nM for α4β2 nAChRs, making it a potent candidate for further studies .

- Selectivity : The compound shows a greater than 1,000-fold selectivity for α4β2 over other subtypes such as α3β4 and α7, which is crucial for minimizing side effects associated with broader receptor activation .

Applications in Addiction Treatment

One of the most promising applications of this compound lies in its potential to treat alcohol use disorders and nicotine addiction.

Alcohol Consumption Reduction

- Studies have demonstrated that analogs of this compound can significantly reduce alcohol intake in animal models. Specifically, compounds similar to sazetidine-A, which includes this compound, have been shown to decrease alcohol consumption effectively .

Nicotine Dependency

- The compound's mechanism involves desensitization of nAChRs without agonist-like activity, positioning it as a "silent desensitizer." This characteristic may help mitigate withdrawal symptoms associated with nicotine cessation .

Neuropharmacological Insights

The interactions of this compound with nAChRs extend beyond addiction treatment into cognitive enhancement and neuroprotection.

Cognitive Enhancement

- Research has indicated that compounds targeting nAChRs can improve cognitive functions such as memory and attention. For instance, certain analogs have been linked to enhanced working memory performance in preclinical studies using macaques .

Neuroprotective Effects

- The ability of this compound to modulate dopamine release through nAChR activation suggests potential applications in neurodegenerative diseases where dopaminergic signaling is compromised .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy and methylpyridine groups contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-[[(2S)-2-azetidinyl]methoxy]-5-iodopyridine: Similar structure but with an iodine atom at the 5-position.

N-(pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group, showing different biological activities.

3-bromoimidazo[1,2-a]pyridines: Compounds with a bromine atom and an imidazo ring fused to the pyridine.

Uniqueness

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is unique due to its specific combination of an azetidine ring and a methoxy-methylpyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Interaction with Nicotinic Acetylcholine Receptors

Research has shown that this compound exhibits high affinity for the α4β2 nAChR subtype. In binding assays, it demonstrated a Ki value of approximately 12 nM, indicating strong receptor interaction. This is comparable to other known ligands such as sazetidine-A, which has a Ki value of 0.062 nM for the same receptor subtype .

The compound's selectivity is noteworthy; it shows over 1,000-fold selectivity for α4β2 over other subtypes like α3β4 and α7 . This selectivity is crucial for minimizing side effects associated with non-selective nAChR ligands.

Structure-Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity. The presence of the azetidinyl group and the methyl substituent on the pyridine ring are essential for maintaining high binding affinity and selectivity. For instance, replacing the methyl group with larger or more electronegative groups resulted in decreased binding affinities .

| Compound | Ki (nM) | Selectivity (α4β2 vs. other subtypes) |

|---|---|---|

| This compound | 12 | >1000-fold |

| Sazetidine-A | 0.062 | 31,000-fold |

Antidepressant and Anxiolytic Effects

In vivo studies have indicated that compounds structurally related to this compound can reduce nicotine self-administration and improve performance in attention tests. These findings suggest potential antidepressant and anxiolytic effects .

Anticancer Activity

The azetidinone framework has been associated with various biological activities, including anticancer properties. A study on azetidinone derivatives revealed moderate cytostatic activity against several cancer cell lines . Further investigations into related compounds have shown promising results against specific cancers, highlighting the potential of this compound as a candidate for anticancer drug development.

Neuroprotective Effects

Another area of investigation focuses on the neuroprotective potential of nAChR ligands. Compounds targeting nAChRs have been shown to exert neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to modulate nAChRs positions it as a candidate for further studies in this domain .

Eigenschaften

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-10(3-2-5-11-8)13-7-9-4-6-12-9/h2-3,5,9,12H,4,6-7H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOYHYAHTVBNEQ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OCC2CCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)OC[C@@H]2CCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.